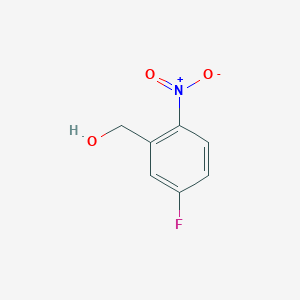
(5-Fluoro-2-nitrophenyl)methanol
Übersicht
Beschreibung
The compound "(5-Fluoro-2-nitrophenyl)methanol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve fluoro and nitro substituents on a phenyl ring, which can provide insights into the chemical behavior of similar compounds. For instance, the kinetics and mechanism of reactions involving 1-acyl-3-(2-halo-5-nitrophenyl)thioureas in methanol are explored, which includes the cyclization of fluoro derivatives . Additionally, the structural characterization of a side product in benzothiazinone synthesis, which contains a chloro, nitro, and trifluoromethyl group on a phenyl ring, is reported . These studies can shed light on the reactivity and structural aspects of "(5-Fluoro-2-nitrophenyl)methanol" by analogy.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated nitrophenyl derivatives with other reagents. In the first paper, the cyclization of fluoro derivatives is catalyzed by methoxide ions in methanol . This suggests that "(5-Fluoro-2-nitrophenyl)methanol" could potentially be synthesized through similar methanolysis reactions, where the methanol solvent may play a role in the substitution or addition reactions involving the fluoro and nitro groups on the phenyl ring.
Molecular Structure Analysis
While the exact molecular structure of "(5-Fluoro-2-nitrophenyl)methanol" is not provided, the papers discuss the molecular structures of related compounds. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis is reported, which could provide insights into the electronic effects of nitro and halogen substituents on the aromatic ring . These effects are likely to influence the molecular geometry and electronic distribution in "(5-Fluoro-2-nitrophenyl)methanol" as well.
Chemical Reactions Analysis
The papers describe the reactivity of compounds with similar functional groups. The first paper details the methanolysis and cyclization reactions of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, indicating that the fluoro and nitro groups can participate in nucleophilic substitution reactions . This implies that "(5-Fluoro-2-nitrophenyl)methanol" may also undergo similar reactions, where the methanol group could be involved in the formation or cleavage of chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(5-Fluoro-2-nitrophenyl)methanol" can be inferred from the properties of related compounds discussed in the papers. For instance, the solvolysis and cyclization reactions in methanol suggest that the compound is likely soluble in polar solvents . The presence of nitro and fluoro groups would also affect the compound's acidity, basicity, and reactivity due to their electron-withdrawing nature, which could be studied through spectroscopic methods as indicated in the second paper .
Wissenschaftliche Forschungsanwendungen
-
- This field involves the use of a solid material to facilitate organic synthesis .
- Compounds like “(5-Fluoro-2-nitrophenyl)methanol” could potentially be used as substrates attached to the solid support .
- The specific methods of application would depend on the type of synthesis being performed .
- The outcomes of these syntheses can vary widely, but the goal is typically to create new molecular functionality .
-
Pharmaceutical Residue Extraction
- This field involves the extraction of pharmaceutical residues from various samples .
- Compounds like “(5-Fluoro-2-nitrophenyl)methanol” could potentially be used as sorbents in solid phase extraction .
- The specific methods of application would involve using the compound as a sorbent to attract and bind the pharmaceutical residues .
- The outcomes of these extractions would be the successful isolation of pharmaceutical residues from complex matrices .
-
- This field involves the detection of prohibited substances in athletes .
- Compounds like “(5-Fluoro-2-nitrophenyl)methanol” could potentially be used in the analytical process to detect certain substances .
- The specific methods of application would involve using the compound in the analytical process .
- The outcomes of these analyses would be the detection of prohibited substances, which could have significant implications for the athletes involved .
Eigenschaften
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZQRGVHQIIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475876 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)methanol | |
CAS RN |
287121-32-8 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

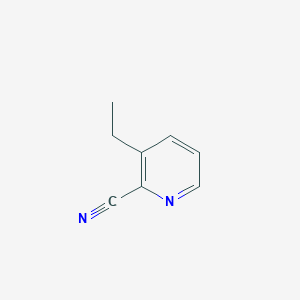
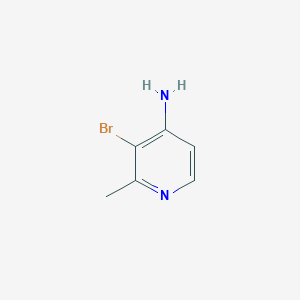
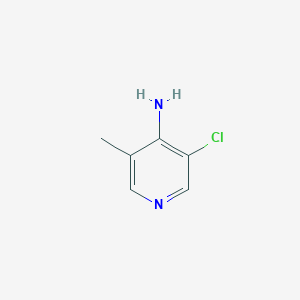
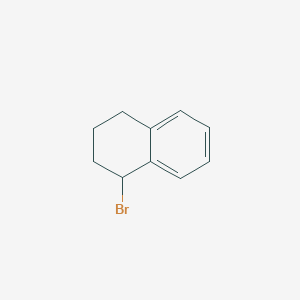
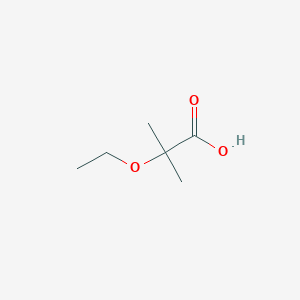
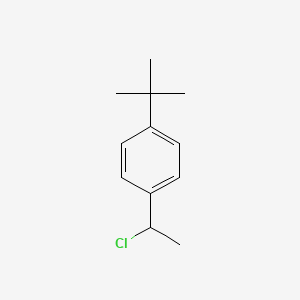
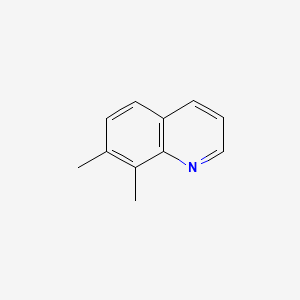




![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

